molecular formula C13H17N3O4 B1305980 Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate CAS No. 65715-48-2

Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

Cat. No. B1305980
CAS RN: 65715-48-2
M. Wt: 279.29 g/mol
InChI Key: VRPYNGMXXLTUOL-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is a compound that is structurally related to various pharmacologically active molecules. It contains a nitrobenzoate group, which is a common moiety in many therapeutic agents, and a 4-methylpiperazin-1-yl group, which is often found in neurotropic and psychotropic agents . The compound's relevance in the pharmaceutical industry can be inferred from its structural similarity to other compounds with known antimicrobial, neuroleptic, and psychotropic properties.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step reactions, starting from basic aromatic acids or their derivatives. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, a related compound, was achieved through bromination and subsequent amination, with optimization of reaction conditions such as temperature, time, and material ratios . This suggests that the synthesis of this compound would similarly require careful control of reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often features extensive hydrogen bonding, which can lead to the formation of complex molecular arrangements such as chains, rings, and sheets . These intermolecular interactions are crucial for the stability and crystalline nature of these compounds. The presence of nitro groups and aromatic systems also contributes to the electronic properties of these molecules, which can be analyzed using spectroscopic methods and theoretical calculations .

Chemical Reactions Analysis

Compounds with nitrobenzoate groups are reactive and can undergo various chemical transformations. For example, nitropyrazoles, which share some structural features with this compound, can be synthesized through nitration and arylation reactions . These reactions can lead to the formation of new compounds with different substituents, which can further react with nucleophiles to yield a variety of products. The reactivity of the nitro group and its influence on the electronic structure of the molecule are important considerations in the study of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the presence of a nitro group can significantly affect the acidity and basicity of the molecule, as well as its solubility in various solvents . The molecular conformation, as determined by spectroscopic methods such as IR, NMR, and mass spectrometry, provides insights into the molecule's behavior in different environments . Additionally, the electronic structure, including the energies of the frontier orbitals, can be used to predict the molecule's reactivity and interaction with biological targets .

properties

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)11-4-3-10(13(17)20-2)9-12(11)16(18)19/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPYNGMXXLTUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387700
Record name Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65715-48-2
Record name Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-nitro-benzoic acid methyl ester (10 g, 50.2 mmol), K2CO3 (7 g, 50.2 mmol) and 1-methyl-piperazine (11.2 mL, 100.4 mmol, 2 eq.) in 200 mL of N,N-dimethylformamide was stirred at 100° C. for 1 h. The solvent was then evaporated, the residue taken-up with water, extracted with ethyl acetate, dried over sodium sulphate and evaporated to dryness. The crude was purified by flash chromatography on silica gel, using a mixture dichloromethane-MeOH 9:1 as eluant, affording 14 g of the title compound as orange oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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